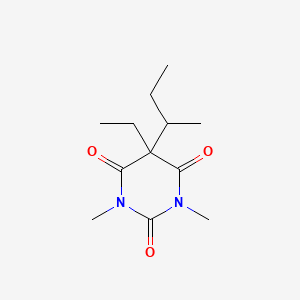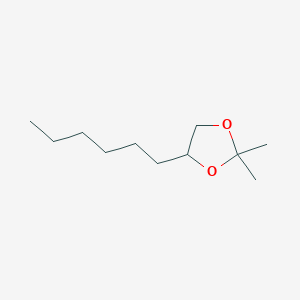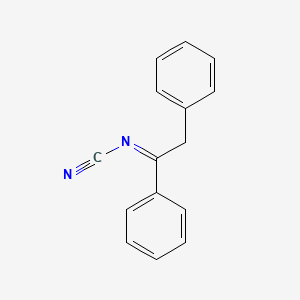
1,2-Diphenylethylidenecyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyanoiminodibenzyl can be synthesized through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of cyanoiminodibenzyl often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of aryl halides as arylating agents in the presence of catalysts like copper or nickel has been reported to be effective for the industrial synthesis of iminodibenzyl derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: Cyanoiminodibenzyl undergoes various chemical reactions, including:
Substitution: The N-arylation of cyanoiminodibenzyl with aryl halides is a notable reaction, often catalyzed by copper or nickel.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Substitution: Aryl halides in the presence of copper or nickel catalysts.
Major Products:
Oxidation: Quaternary ammonium cations.
Substitution: N-arylated cyanoiminodibenzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cyanoiminodibenzyl has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which cyanoiminodibenzyl exerts its effects involves its interaction with molecular targets and pathways. For instance, in oxidation reactions, water radical cations facilitate the transformation of cyanoiminodibenzyl into quaternary ammonium cations . The compound’s cyanoimino group plays a crucial role in its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
- Iminodibenzyl
- Iminostilbene
Cyanoiminodibenzyl stands out due to its versatile applications and unique chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Eigenschaften
Molekularformel |
C15H12N2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
1,2-diphenylethylidenecyanamide |
InChI |
InChI=1S/C15H12N2/c16-12-17-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11H2 |
InChI-Schlüssel |
USJQZRCPCYAQGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=NC#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole](/img/structure/B13808826.png)
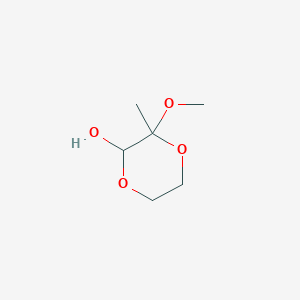


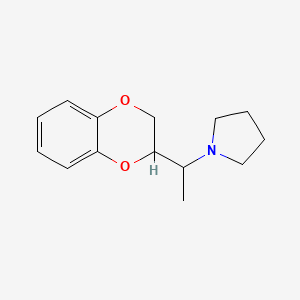
![(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine](/img/structure/B13808865.png)
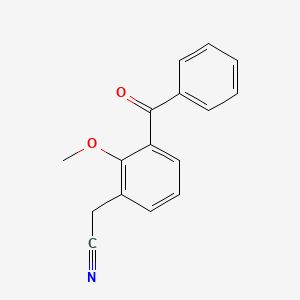
![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)

![Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13808892.png)
